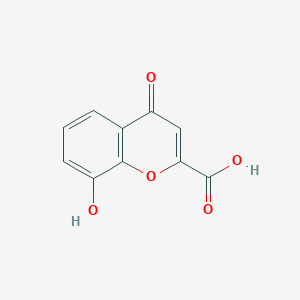

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C10H6O5 |

|---|---|

Peso molecular |

206.15 g/mol |

Nombre IUPAC |

8-hydroxy-4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14) |

Clave InChI |

PBTLYGAOVARIMU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes Overview

The preparation of 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid generally follows these key steps:

- Formation of benzopyran core structures via cyclization of hydroxyacetophenone derivatives.

- Introduction of hydroxyl groups at the 8-position by demethylation or direct hydroxylation.

- Installation of the carboxylic acid function at the 2-position, often via ester intermediates.

- Oxidation to the 4-oxo functionality to complete the chromone system.

- Final hydrolysis of esters to yield the free carboxylic acid.

Detailed Preparation Procedures

Starting from 2',3'-Dihydroxyacetophenone Derivatives

One common approach involves the use of 2',3'-dihydroxyacetophenone as a precursor:

- Esterification : The acetophenone derivative is esterified to form ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate.

- Hydrogenation : The ester is hydrogenated over 10% Pd-C catalyst under atmospheric pressure to reduce unsaturated bonds.

- Reduction : Treatment with lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperature (5–10 °C) converts the ester to the corresponding alcohol intermediate.

- Demethylation and Hydrolysis : Using 47% hydrobromic acid (HBr) at elevated temperature (90–110 °C) for several hours demethylates methoxy groups to hydroxyls and hydrolyzes esters to carboxylic acids.

- Purification : The product is extracted, washed, dried, and purified by silica gel chromatography using benzene or ethyl acetate as eluents.

This method yields this compound with good purity and moderate to high yields (typically 50–90%) depending on reaction conditions.

Cyclization and Epoxidation Routes

Another strategy involves:

- Starting from methoxy-2-allylphenylacetates.

- Epoxidation with peracetic acid in methylene chloride to form epoxides.

- Conversion of epoxides to chlorohydrins by treatment with hydrochloric acid.

- Ring closure under basic conditions (e.g., potassium carbonate) to form acetoxymethoxybenzopyrans.

- Hydrolysis and demethylation to yield dihydroxybenzopyrans.

- Subsequent oxidation and esterification steps lead to the target compound.

Synthesis via N,N-Dimethylformamide (DMF) Mediated Coupling

A more complex synthesis involves coupling reactions in DMF:

- Dissolving 4-(2,3-epoxypropoxy)-2-hydroxy-3-propylacetophenone and ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate in DMF.

- Addition of benzyltrimethylammonium hydroxide (Triton B) as a phase transfer catalyst.

- Heating under nitrogen atmosphere at 140–150 °C for 4 hours.

- Work-up involves extraction with ethyl acetate, washing with aqueous sodium hydroxide, drying, and chromatographic purification.

- Final saponification with sodium bicarbonate in ethanol/water reflux to convert esters to free acids.

- Isolation by acidification and extraction yields the desired this compound derivative.

Data Tables Summarizing Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | 10% Pd-C, AcOH solvent | 70 | 4 h | - | Reduction of double bonds |

| Reduction | LiAlH4 in anhydrous ether | 5–10 | 2–5 h | 85–90 | Conversion of esters to alcohols |

| Demethylation & Hydrolysis | 47% HBr, stirring | 90–110 | 1–9 h | 50–80 | Cleavage of methoxy groups, ester hydrolysis |

| Epoxidation | Peracetic acid in CH2Cl2 | Room temp | 1–2 h | - | Formation of epoxides |

| Cyclization | K2CO3 in DMF | Room temp | 2 h | - | Ring closure to benzopyran derivatives |

| Coupling in DMF | Triton B catalyst, N2 atmosphere | 140–150 | 4 h | 60–70 | Formation of ether-linked benzopyran esters |

| Saponification | NaHCO3 in EtOH/H2O reflux | Reflux | 2 h | - | Conversion of esters to free acids |

Research Outcomes and Analytical Data

Spectroscopic Characterization : The prepared compounds exhibit characteristic infrared (IR) absorption bands at ~1720 cm⁻¹ for ester carbonyls and ~1630 cm⁻¹ for conjugated ketones. Proton nuclear magnetic resonance (^1H-NMR) spectra show aromatic protons between 6.3–7.5 ppm, hydroxyl protons as broad singlets, and methylene/methine protons in the range 2.0–4.5 ppm.

Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weights (e.g., m/z 234 for ethyl ester intermediates), confirming molecular integrity.

Melting Points : The crystalline acid obtained typically melts in the range of 199–201 °C, indicating high purity.

Yields : Overall yields vary depending on the synthetic route but can reach up to 90% in reduction steps and 50–80% in demethylation/hydrolysis steps.

Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation + LiAlH4 Reduction + HBr Demethylation | 2',3'-Dihydroxyacetophenone derivatives | Pd-C, LiAlH4, 47% HBr | High yield, well-established | Requires careful handling of LiAlH4 and HBr |

| Epoxidation + Ring Closure + Hydrolysis | Methoxy-2-allylphenylacetates | Peracetic acid, HCl, K2CO3 | Versatile for substituted derivatives | Multi-step, moderate overall yield |

| DMF Coupling + Saponification | Epoxypropoxyacetophenone + benzopyran ester | Triton B, NaHCO3, reflux | Efficient coupling, good purity | High temperature, long reaction time |

Análisis De Reacciones Químicas

Types of Reactions

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its derivatives have shown promise in:

- Antihypertensive Properties : Research indicates that derivatives of 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid can be effective in managing hypertension. A patent (IE41577B1) discusses the synthesis of these compounds and their use in treating high blood pressure through vasodilation mechanisms .

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. The ability to scavenge free radicals makes it a candidate for further exploration in conditions like cancer and neurodegenerative disorders .

Biochemical Research

The compound is utilized in various biochemical assays due to its ability to inhibit specific enzymes. For instance:

- Monoamine Oxidase Inhibition : Research has shown that derivatives can selectively inhibit monoamine oxidases, which are critical in the metabolism of neurotransmitters. This inhibition can have implications for treating mood disorders and neurodegenerative diseases .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Fluorescent Dyes : The compound can be modified to create fluorescent probes used in biological imaging and diagnostics. Its ability to fluoresce under specific conditions allows for tracking biological processes at the cellular level .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Antihypertensive | Treatment of hypertension | |

| Antioxidant | Mitigation of oxidative stress | |

| Monoamine Oxidase Inhibition | Treatment of mood disorders |

Case Study 1: Antihypertensive Effects

A study published on the antihypertensive effects of 8-hydroxy derivatives demonstrated significant reductions in blood pressure in animal models. The mechanism was attributed to the relaxation of vascular smooth muscle cells, leading to vasodilation.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties showed that the compound effectively reduced oxidative stress markers in vitro. This study highlighted its potential role as a therapeutic agent in preventing cell damage associated with chronic diseases.

Mecanismo De Acción

The mechanism of action of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters . Additionally, it functions as a tyrosine phosphatase 1B inhibitor, which plays a role in regulating insulin signaling and glucose metabolism .

Comparación Con Compuestos Similares

Positional Isomers and Hydroxyl Group Variations

7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic Acid (Compound 9)

5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-carboxylic Acid (Compound 10)

Substituted Derivatives with Alkyl/Aryl Groups

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

8-Methoxy-4-oxo-4H-1-benzopyran-2-carboxylic Acid

Halogenated Derivatives

6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic Acid

Pyran-Based Analogues

4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid

- Structure : Pyran core instead of benzopyran, with a phenyl group at position 5.

- Synthetic Relevance : CAS 1083-01-8; frequently used in heterocyclic chemistry for constructing fused-ring systems .

- Comparison : The absence of the benzene ring in pyran reduces aromatic stabilization, affecting thermal stability.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Biological Activity : Hydroxyl and carboxylic acid groups are critical for antioxidant activity, as seen in radioprotective studies of compound 9 .

- Structural Tunability : Substitutions like methoxy or phenyl groups enable fine-tuning of lipophilicity, impacting drug absorption and distribution .

- Quality Control : Derivatives such as 3-methyl-2-phenyl analogues are essential reference standards in pharmaceutical manufacturing .

Actividad Biológica

8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as a derivative of benzopyran, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of chromone derivatives, which are known for various therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article provides an overview of the biological activity of this compound, supported by relevant studies and data.

The molecular formula for this compound is with a molecular weight of approximately 194.15 g/mol. The structure includes a benzopyran core with hydroxyl and carboxylic acid functional groups that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. A study utilizing a high-throughput screening method assessed various compounds for their ability to inhibit the growth of Mycobacterium tuberculosis. The results demonstrated that certain benzopyran derivatives, including 8-hydroxy variants, showed promising inhibition rates against this pathogen, suggesting potential applications in treating tuberculosis .

Anti-inflammatory Effects

Benzopyran compounds are noted for their anti-inflammatory activities. A specific investigation into the effects of various chromones revealed that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound may possess similar anti-inflammatory properties .

Antioxidant Properties

Antioxidant activity is another key feature of benzopyran derivatives. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of hydroxyl groups in the structure enhances the ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) .

Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Compounds in this class can inhibit key enzymes involved in inflammation and microbial growth.

- Scavenging Free Radicals : The antioxidant capacity stems from the ability to donate electrons to free radicals, thus preventing cellular damage.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways related to cell survival and apoptosis, enhancing their therapeutic potential.

Q & A

Q. What are the common synthetic routes for 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies, such as condensation of phenolic derivatives with carbonyl sources under acidic/basic conditions. For example, one-pot multi-component reactions reduce purification steps and improve efficiency . Solvent selection (e.g., DMF or toluene) and catalyst use (e.g., Lewis acids) are critical for minimizing side products and enhancing yields .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic methods:

Q. What are the key functional groups influencing its reactivity?

The hydroxyl group at position 8 and the carboxylic acid at position 2 drive reactivity. The hydroxyl group participates in hydrogen bonding and chelation, while the carboxylic acid enables salt formation or esterification .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives?

Density Functional Theory (DFT) calculates energy barriers for intermediate steps, guiding solvent/catalyst selection. Molecular docking studies predict bioactivity by simulating interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

Contradictions may arise from purity variations or assay conditions. Mitigation strategies include:

Q. How do substituents at positions 3 and 5 alter physicochemical properties?

Introducing electron-withdrawing groups (e.g., halogens) at position 3 increases acidity of the carboxylic acid. Phenoxypropoxy chains at position 5 enhance lipophilicity, improving membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral intermediates require asymmetric catalysis (e.g., chiral auxiliaries or enzymes). Process optimization includes:

- Kinetic resolution to isolate desired enantiomers.

- Green chemistry principles (e.g., water as solvent) to reduce waste .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via UV-Vis.

- Thermal stability : Use TGA/DSC to assess melting points and decomposition temperatures .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.